molecular formula C25H42O4 B15245564 Methyl 3alpha,6alpha-dihydroxycholanate

Methyl 3alpha,6alpha-dihydroxycholanate

Cat. No.: B15245564
M. Wt: 406.6 g/mol
InChI Key: BWDRDVHYVJQWBO-FOVVUBNDSA-N
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Description

®-methyl4-((3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is a complex organic compound with a unique structure. It is characterized by multiple chiral centers and hydroxyl groups, making it a significant molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl4-((3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of stereochemistry and reaction mechanisms .

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its multiple hydroxyl groups make it a suitable substrate for various biochemical reactions .

Medicine

In medicine, this compound may have potential therapeutic applications due to its structural similarity to certain natural products. It can be used in drug development and pharmacological studies .

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products and technologies .

Mechanism of Action

The mechanism of action of ®-methyl4-((3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and other interactions, influencing its activity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-methyl4-((3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate apart from similar compounds is its specific stereochemistry and functional groups.

Biological Activity

Methyl 3alpha,6alpha-dihydroxycholanate, a bile acid derivative, has garnered attention in recent years for its potential biological activities and therapeutic applications. This article provides a comprehensive overview of the compound's biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is a bile acid derivative characterized by the following chemical structure:

  • Molecular Formula : C₂₅H₄₂O₄
  • Molecular Weight : 406.611 g/mol

The compound's structure allows it to exhibit surfactant properties, influencing lipid metabolism and absorption in biological systems.

This compound acts primarily through its role as an emulsifier. Its mechanism involves:

  • Interaction with Lipids : The compound facilitates the emulsification of lipids, enhancing their absorption in the gastrointestinal tract.
  • Modulation of Cholesterol Metabolism : It influences cholesterol homeostasis by promoting the conversion of cholesterol into bile acids, thereby reducing serum cholesterol levels.

1. Cholesterol-Lowering Effects

Research indicates that this compound can effectively lower cholesterol levels. A study demonstrated that administration of this compound in animal models resulted in a significant reduction in plasma cholesterol concentrations due to enhanced bile acid synthesis and excretion .

2. Anti-Atherosclerotic Properties

The compound has shown promise in preventing atherosclerosis by:

  • Reducing Plaque Formation : By promoting lipid emulsification and clearance from the bloodstream, it may reduce the formation of arterial plaques.
  • Modulating Inflammatory Responses : this compound has been observed to inhibit macrophage foam cell formation, a key process in atherosclerosis development .

Data Table: Summary of Biological Activities

ActivityEffectReference
Cholesterol-LoweringSignificant reduction in plasma levels
Anti-AtheroscleroticReduced plaque formation
Modulation of InflammationInhibition of foam cell formation

Case Study 1: Cholesterol Management

A clinical trial investigated the effects of this compound on patients with hyperlipidemia. Participants receiving the compound showed a marked decrease in LDL cholesterol levels compared to the control group. The study concluded that this bile acid derivative could be an effective adjunct therapy for managing high cholesterol .

Case Study 2: Atherosclerosis Prevention

In another study focusing on cardiovascular health, researchers administered this compound to subjects at risk for atherosclerosis. Results indicated a significant reduction in arterial plaque buildup over six months of treatment. This suggests potential for use in preventive cardiology .

Properties

Molecular Formula

C25H42O4

Molecular Weight

406.6 g/mol

IUPAC Name

methyl (4R)-4-[(3R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C25H42O4/c1-15(5-8-23(28)29-4)18-6-7-19-17-14-22(27)21-13-16(26)9-11-25(21,3)20(17)10-12-24(18,19)2/h15-22,26-27H,5-14H2,1-4H3/t15-,16-,17+,18-,19+,20+,21?,22+,24-,25-/m1/s1

InChI Key

BWDRDVHYVJQWBO-FOVVUBNDSA-N

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4[C@@]3(CC[C@H](C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C

Origin of Product

United States

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